molecular formula C9H12N2O B8798029 4-Dimethylaminobenzaldoxime

4-Dimethylaminobenzaldoxime

Cat. No. B8798029
M. Wt: 164.20 g/mol
InChI Key: UJYKADYTQMVUAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04686302

Procedure details

A solution of 53 g of acrylonitrile and 1.0 g of copper(II) acetate in 100 g of o-xylene was heated to the boil (85° C.), after which a solution of 82 g of p-dimethylaminobenzaldoxime in 110 g of o-xylene was added dropwise by heating further. During the addition, the boiling point of the reaction mixture increased to 135° C. The mixture was stirred under reflux for a further 30 minutes and was then left to cool. The precipitated acrylamide was filtered off under suction, and the mother liquor was extracted by shaking with a little water. The organic phase was evaporated down and the residue was taken up in 400 ml of petroleum ether. After the mixture had been left to stand overnight at 0° C., 66 g (90%) of p-dimethylaminobenzonitrile were obtained in the form of yellow crystals of melting point 75°-76° C.
Quantity
53 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
82 g
Type
reactant
Reaction Step Two
Quantity
110 g
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(#N)C=C.[CH3:5][N:6]([CH3:16])[C:7]1[CH:15]=[CH:14][C:10]([CH:11]=[N:12]O)=[CH:9][CH:8]=1>CC1C=CC=CC=1C.C([O-])(=O)C.[Cu+2].C([O-])(=O)C>[CH3:5][N:6]([CH3:16])[C:7]1[CH:15]=[CH:14][C:10]([C:11]#[N:12])=[CH:9][CH:8]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
53 g
Type
reactant
Smiles
C(C=C)#N
Name
Quantity
100 g
Type
solvent
Smiles
CC=1C=CC=CC1C
Name
Quantity
1 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]
Step Two
Name
Quantity
82 g
Type
reactant
Smiles
CN(C1=CC=C(C=NO)C=C1)C
Name
Quantity
110 g
Type
solvent
Smiles
CC=1C=CC=CC1C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
135 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by heating further
ADDITION
Type
ADDITION
Details
During the addition
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for a further 30 minutes
Duration
30 min
WAIT
Type
WAIT
Details
was then left
TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
The precipitated acrylamide was filtered off under suction
EXTRACTION
Type
EXTRACTION
Details
the mother liquor was extracted
STIRRING
Type
STIRRING
Details
by shaking with a little water
CUSTOM
Type
CUSTOM
Details
The organic phase was evaporated down
WAIT
Type
WAIT
Details
After the mixture had been left

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CN(C1=CC=C(C#N)C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 66 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.